N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

描述

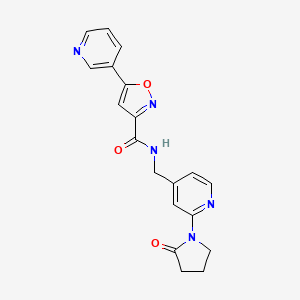

N-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a central isoxazole ring substituted at position 3 with a carboxamide group and at position 5 with a pyridin-3-yl moiety. The carboxamide nitrogen is further functionalized with a (2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl substituent. This structure integrates multiple pharmacophoric elements:

- Isoxazole core: Known for metabolic stability and hydrogen-bonding capacity.

- Pyridine rings: Enhance solubility and π-π stacking interactions with biological targets.

- Pyrrolidinone moiety: Introduces hydrogen-bond donor/acceptor properties and conformational rigidity.

The molecular formula is C₁₈H₁₇N₅O₃, with a molecular weight of 351.36 g/mol.

属性

IUPAC Name |

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3/c25-18-4-2-8-24(18)17-9-13(5-7-21-17)11-22-19(26)15-10-16(27-23-15)14-3-1-6-20-12-14/h1,3,5-7,9-10,12H,2,4,8,11H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFLOPHJRDAMEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=NOC(=C3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

1,3,4-Oxadiazole Derivatives ()

Compounds 116 , 117 , and 118 from are 1,3,4-oxadiazole derivatives with pyridinyl substituents. Key comparisons:

- Heterocycle: The oxadiazole core (vs.

- Activity : These compounds exhibit IC₅₀ values of 1.1–1.5 µM against cancer cells, comparable to standard chemotherapeutics. The target compound’s isoxazole scaffold may offer distinct binding kinetics due to differences in ring polarity and size.

- Substituents: The nitrobenzylidene (116) and chlorobenzylidene (118) groups in these derivatives are absent in the target compound, which instead incorporates a pyrrolidinone group. This substitution may improve solubility or target affinity .

Oxazole-Carboxamide Derivatives ()

The compound 2-(2-chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide shares a carboxamide-linked oxazole core with the target compound. Differences include:

- Substituents: The ethyl and chloropyridinyl groups in contrast with the target’s pyrrolidinone-pyridinylmethyl chain. The latter’s bulkier substituent may influence blood-brain barrier penetration or off-target effects.

- Biological Relevance : highlights broad pharmacological activities of oxazole-carboxamides but lacks specific efficacy data, limiting direct comparisons .

Triazine- and Pyrazole-Modified Analogues (–4)

- Compound (C₁₉H₂₀N₆O₃) : Features a triazine core instead of isoxazole, increasing molecular weight (380.4 g/mol) and rigidity. The methoxy and pyrrolidinyl groups may enhance DNA intercalation or kinase inhibition, but the absence of pyridinyl-isoxazole interactions could limit overlap with the target’s mechanism .

- Compound (C₁₅H₁₅N₅O₂): Incorporates a methyl-isoxazole and pyrazolyl-pyridine group, reducing molecular weight (297.31 g/mol). The simplified structure may improve bioavailability but lacks the pyrrolidinone moiety critical for the target’s hypothesized hydrogen-bonding interactions .

Comparative Data Table

Key Insights

- Heterocycle Impact : Isoxazole (target) vs. oxadiazole () or triazine () alters electronic properties and binding pocket compatibility.

- Substituent Effects: The pyrrolidinone group in the target compound may confer superior solubility or target engagement compared to chlorobenzylidene () or pyrazolyl () groups.

- Molecular Weight : The target’s intermediate molecular weight (351.36 g/mol) balances bioavailability and binding affinity better than higher-weight analogues (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。